molecular formula C16H15F2N3O2S B2797654 N-(2,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 898444-24-1

N-(2,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

Cat. No. B2797654
CAS RN: 898444-24-1
M. Wt: 351.37
InChI Key: QDNNIBGNXAABCG-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H15F2N3O2S and its molecular weight is 351.37. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Peptidomimetic Applications

  • Synthesis as Peptidomimetic Building Blocks : N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide and similar compounds have been synthesized for use as novel peptidomimetic building blocks (Marinko et al., 2000).

Anticonvulsant Activity Studies

  • Evaluation of Anticonvulsant Activity : N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives, related to the compound , have been evaluated for their affinity to GABAergic biotargets and anticonvulsant activity using a PTZ-induced seizures model in mice (El Kayal et al., 2022).

Anticancer Activity Research

  • Investigation of Anticancer Properties : A series of novel N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments showed considerable cytotoxicity and anticancer activity against various cancer cell lines, indicating the potential of these compounds in cancer treatment (Kovalenko et al., 2012).

Cytotoxic Evaluation for Cancer Therapy

  • Cytotoxic Evaluation for Cancer Therapy : Quinazolinone-1, 3, 4-oxadiazole derivatives have demonstrated significant cytotoxic activity against cancer cell lines, highlighting their potential in cancer therapeutics (Hassanzadeh et al., 2019).

Synthesis and Biological Activity Exploration

  • Exploring Synthesis and Biological Activity : The synthesis and biological activity of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were studied, revealing their in vitro anticancer and antibacterial properties (Berest et al., 2011).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2S/c17-9-5-6-13(11(18)7-9)19-14(22)8-24-15-10-3-1-2-4-12(10)20-16(23)21-15/h5-7H,1-4,8H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNNIBGNXAABCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

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